molecular formula C22H21FO5 B11150228 ethyl 3-{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11150228
M. Wt: 384.4 g/mol
InChI Key: GGRVMDFLBHMJLW-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is further substituted with a 2-fluorobenzyl group and an ethyl propanoate moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the 2-Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced via an etherification reaction using 2-fluorobenzyl bromide and a suitable base such as potassium carbonate.

    Esterification: The final step involves the esterification of the chromen-2-one derivative with ethyl propanoate using a suitable esterification reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the 2-fluorobenzyl group is attached. Common reagents include nucleophiles like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Substituted chromen-2-one derivatives

Scientific Research Applications

Ethyl 3-{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: In biological research, the compound is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 3-{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: The compound can inhibit specific enzymes involved in various biochemical pathways, leading to altered cellular functions.

    Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    Reactive Oxygen Species (ROS) Scavenging: The compound may act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage.

Comparison with Similar Compounds

Ethyl 3-{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other similar compounds, such as:

  • Ethyl 2-((3-fluorobenzyl)oxy)-5-methylbenzoate
  • Ethyl 6-bromo-5-((3-fluorobenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate
  • 3-benzyl-7-((2-fluorobenzyl)oxy)-4-methyl-2H-chromen-2-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H21FO5

Molecular Weight

384.4 g/mol

IUPAC Name

ethyl 3-[7-[(2-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C22H21FO5/c1-3-26-21(24)11-10-18-14(2)17-9-8-16(12-20(17)28-22(18)25)27-13-15-6-4-5-7-19(15)23/h4-9,12H,3,10-11,13H2,1-2H3

InChI Key

GGRVMDFLBHMJLW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3F)OC1=O)C

Origin of Product

United States

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